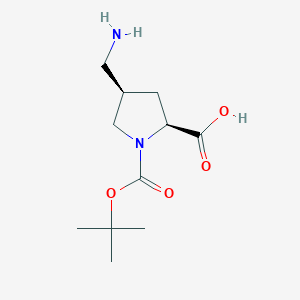
(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 132622-72-1 . It has a molecular weight of 244.29 and its IUPAC name is "(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid" . This compound is a versatile material used in scientific research. Its unique structure allows for diverse applications in fields such as drug development, organic synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.197g/cm3 . It has a boiling point of 389ºC at 760 mmHg . The molecular formula of this compound is C11H20N2O4 . The flash point is 189.1ºC .Wissenschaftliche Forschungsanwendungen
Chemical and Physicochemical Studies
The compound (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, due to its structural complexity and unique functional groups, holds significant interest in the realm of peptide research. It has been closely studied in the context of its applications involving the incorporation into peptides, where its role has been pivotal in analyzing peptide backbone dynamics and secondary structure through various spectroscopic techniques like EPR, NMR, and X-ray crystallography. Such incorporation has facilitated detailed studies on peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, highlighting its utility in understanding fundamental biological processes and designing novel peptides with specific functions (Schreier et al., 2012).
Stereochemistry and Pharmacological Profile Enhancement
The stereochemistry of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and its derivatives plays a crucial role in the pharmacological profile of compounds. Studies have shown that the configuration of the stereocenters in molecules significantly influences their biological properties, including interactions with the central nervous system. This has led to the exploration of enantiomerically pure compounds for improved pharmacological activity, demonstrating the critical nature of stereochemistry in drug design and development (Veinberg et al., 2015).
Biological Activity of Carboxylic Acids
Carboxylic acids derived from natural sources have been extensively studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship (SAR) of these compounds reveals a direct correlation between the presence of functional groups like hydroxyls and their biological activity. This provides a foundation for using (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and its analogs in the synthesis of biologically active compounds aimed at treating various diseases (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Metabolic Engineering
Understanding the inhibition mechanisms of biocatalysts by carboxylic acids, including derivatives of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is essential for metabolic engineering. Such insights enable the development of microbial strains with enhanced tolerance to carboxylic acids, facilitating their production at higher yields and titers in biotechnological applications (Jarboe et al., 2013).
Novel Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs has highlighted the importance of heterocycles and functional chemical groups, including those related to (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. These compounds show potential effects ranging from depression treatment to convulsion management, underscoring the importance of exploring these functional groups for CNS drug development (Saganuwan, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCKAANOBELKO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145576 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
132622-72-1 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



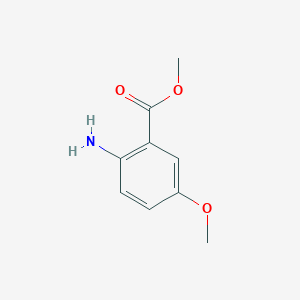
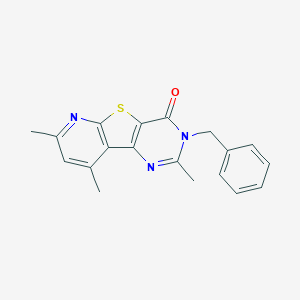
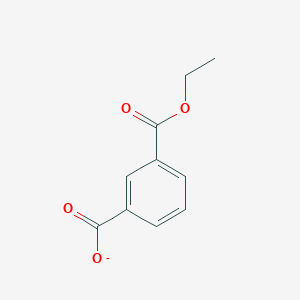
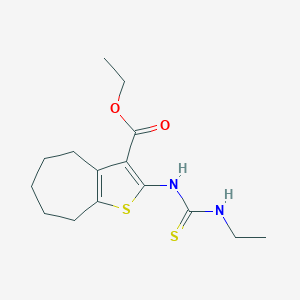
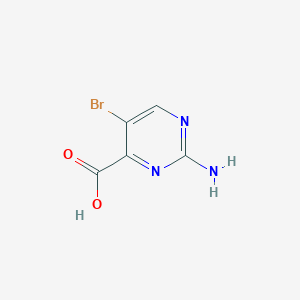
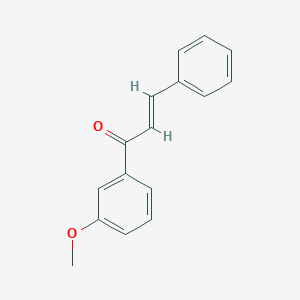
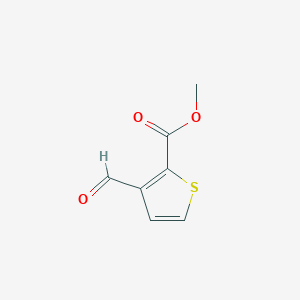
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
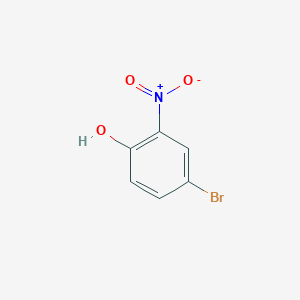
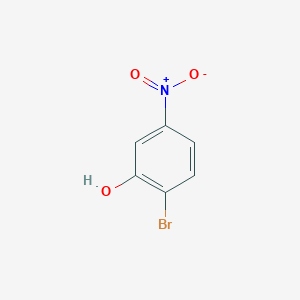
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)
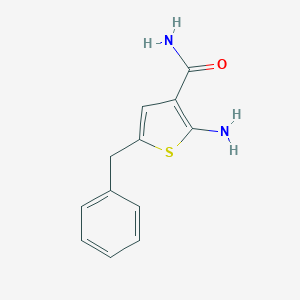
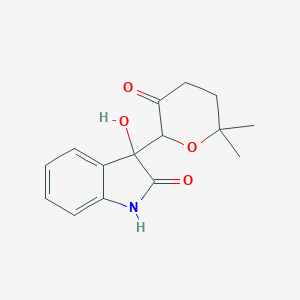
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)